molecular formula C4H5ClF2 B1422724 4-Chloro-1,1-difluorobut-1-ene CAS No. 1346521-43-4

4-Chloro-1,1-difluorobut-1-ene

Cat. No. B1422724
CAS RN: 1346521-43-4
M. Wt: 126.53 g/mol
InChI Key: HFOJHYWCUHUJPG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Chloro-1,1-difluorobut-1-ene is C4H5ClF2 . Its molecular weight is 126.53200 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-1,1-difluorobut-1-ene are not detailed in the search results, it is known to be highly reactive and can easily polymerize to form a viscous liquid or solid.


Physical And Chemical Properties Analysis

4-Chloro-1,1-difluorobut-1-ene has a boiling point of -21°C, a melting point of -131°C, and a vapor pressure of 4200 mm Hg at 25°C. It is highly reactive and easily polymerizes to form a viscous liquid or solid.

Scientific Research Applications

Fluorescent Probes in Chemical Biology

4-Chloro-1,1-difluorobut-1-ene: can be utilized in the synthesis of fluorescent probes, which are crucial in chemical biology. These probes are employed for studying subcellular localization and mechanisms of action of bioactive compounds. They offer high sensitivity and versatility in fluorescence emission measurement, which is essential for drug discovery and cell imaging .

Atmospheric Chemistry

In environmental science, the compound’s reactions with various atmospheric agents like ozone (O₃), hydroxyl radicals (OH), nitrate radicals (NO₃), and chlorine atoms (Cl) are studied. These reactions are significant for understanding the compound’s atmospheric lifetime and its potential impact on air quality and ozone formation .

Pharmaceutical Applications

4-Chloro-1,1-difluorobut-1-ene: is a valuable intermediate in pharmaceutical synthesis. It can be transformed into various bioactive molecules, contributing to the development of new drugs with antiviral, anti-inflammatory, and anticancer properties .

Analytical Chemistry

This compound is used as a reference standard in analytical chemistry to ensure the accuracy of pharmaceutical testing. Its precise detection and quantification are vital for the validation of analytical methods and quality control of pharmaceutical products .

Materials Science

The compound’s role in materials science involves its reactivity in polymerization processes and the creation of advanced materials with specific properties, such as increased resistance to degradation or improved mechanical strength .

Industrial Synthesis

4-Chloro-1,1-difluorobut-1-ene: serves as a building block in the synthesis of various industrial chemicals. It is used in the production of agrochemicals, dyes, and other specialty chemicals, highlighting its versatility and importance in chemical manufacturing processes .

Safety and Hazards

4-Chloro-1,1-difluorobut-1-ene is a hazardous chemical. It is harmful if swallowed and causes skin and eye irritation . It should not be released into the environment . Safety measures include washing thoroughly after handling, avoiding breathing in dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-1,1-difluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClF2/c5-3-1-2-4(6)7/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOJHYWCUHUJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C=C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30707318
Record name 4-Chloro-1,1-difluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1346521-43-4
Record name 4-Chloro-1,1-difluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-1,1-difluorobut-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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